2-(6-methoxynaphthalen-2-yl)prop-2-enoic Acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid and its derivatives involves several chemical reactions that highlight the compound's versatility in organic synthesis. A notable method for synthesizing a precursor to this compound involves Pd-catalyzed ethynylation, regioselective addition of HX to the triple bond, Pd-catalyzed carbonylation of the resulting vinyl halide, followed by alkaline hydrolysis (Hiyama et al., 1990). Another synthesis approach uses 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide and 4-methylpentan-2-one in PEG 400, fully characterized by IR, 1H NMR, mass spectra, and elemental analysis (Mamatha et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through X-ray crystallography, spectroscopy, and quantum chemical calculations. For example, a structural investigation of a similar compound using these methods revealed a centrosymmetric space group, with the structure stabilized by various intermolecular interactions, highlighting the importance of methoxy substitution (Venkatesan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid derivatives are pivotal in synthesizing various pharmacologically active compounds. A study demonstrated the conversion of this compound into potent non-ulcerogenic anti-inflammatory and analgesic agents, showcasing its reactivity and potential in medicinal chemistry (Berk et al., 2009).
Physical Properties Analysis
The solubility of (+)-(S)-2-(6-Methoxynaphthalen-2-yl) propanoic acid in solvents like acetone, methanol, ethanol, and others has been measured, providing valuable data for its application in various solvents and conditions (Yan et al., 2009).
Chemical Properties Analysis
The compound's chemical properties, including its reactions to form new derivatives and complexes, underscore its utility in chemical synthesis and material science. Metal complexes of 2-(6-methoxynaphthalen-2-yl) propanoate have been prepared, offering insights into its coordination chemistry and potential applications (Yousif et al., 2013).
Scientific Research Applications
Antibacterial and Antifungal Applications
2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid, also recognized for its derivatives and synthesis processes, has shown promising applications in antibacterial and antifungal fields. One study synthesized a derivative of this compound, exhibiting significant in vitro antibacterial activity against both gram-positive and gram-negative bacteria (Mamatha et al., 2011). Similarly, other derivatives have been tested for their antibacterial and antifungal activities, with certain compounds matching the antimicrobial activity of standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Spectroscopic and Quantum Mechanical Studies
Comprehensive studies have been conducted to understand the electronic, vibrational, and structural properties of 2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid. These include spectroscopic studies (FT-IR and FT-Raman), quantum chemical calculations, and analyses of the compound’s behavior under various conditions. Frontier molecular orbital analysis, reactivity parameters, molecular electrostatic potential, and other quantum mechanical aspects have been analyzed to deeply understand the compound’s properties (Sakthivel et al., 2018).
Synthesis and Characterization
The compound has been the focus of various synthesis and characterization studies. For instance, one-pot synthesis methods using green and reusable catalysts have been explored for the compound and its enantiomers (Gharib et al., 2009). The solubility of the compound in various solvents has been measured and correlated with semiempirical equations, providing insights into its dissolution behaviors (Yan et al., 2009).
Anticancer and Anti-inflammatory Potential
There is growing interest in the potential anticancer and anti-inflammatory applications of 2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid and its derivatives. The compound has been part of studies focusing on its anti-inflammatory and analgesic activities. Some derivatives have been found to have promising activities in these domains without inducing significant side effects, indicating their potential as lead drugs (Berk et al., 2009). Furthermore, the inhibition of COX-2 enzyme by naproxen, a derivative, suggests its utility in cancer prevention or treatment due to the enzyme’s involvement in various cancer types (Han & Küçükgüzel, 2020).
Safety And Hazards
properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-8H,1H2,2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWURUPGNUFKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methoxynaphthalen-2-yl)prop-2-enoic Acid |
Synthesis routes and methods
Procedure details
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